![molecular formula C9H8N2OS B6420309 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one CAS No. 52505-41-6](/img/structure/B6420309.png)
1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one
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Overview
Description
1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one is a chemical compound with a molecular weight of 192.24 . It is also known as Ethanone, 1- (3-pyridinyl)- . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one involves a one-pot three-component condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds, cyclohexanone, or formamide . The reaction scheme includes Knoevenagel condensation of cyanothioacetamide at one carbonyl group of diketone, intramolecular cyclization of condensation product to sodium pyridine-2-thiolate, and alkylation of the latter with α-halocarbonyl compound with the formation of organic sulfides .Molecular Structure Analysis
The central 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl fragment of all molecules is almost planar . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one include Knoevenagel condensation, intramolecular cyclization, and alkylation .Scientific Research Applications
Oxidative Dimerization
The compound has been used in studies involving noncatalyzed, regio- and stereoselective hypochlorite oxidation . The oxidation process proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .
Anticancer Applications
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine series, which include this compound, have shown promising results in inhibiting the growth of human tumor cells . They have been tested on various cell lines including MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma) .
Antioxidant Properties
The compound has demonstrated promising antioxidant properties . This makes it a potential candidate for the development of drugs targeting oxidative stress-related diseases .
Antihypertensive Effects
The compound has shown potential antihypertensive effects . This suggests its possible use in the treatment of hypertension .
Antiviral Applications
The compound has been associated with antiviral activities . This suggests its potential use in the development of antiviral drugs .
Antidiabetic Properties
The compound has shown potential antidiabetic properties . This suggests its possible use in the treatment of diabetes .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects . This makes it a potential candidate for the development of anti-inflammatory drugs .
8. Use in Central Nervous System Diseases Functionalized thieno[2,3-b]pyridines, which include this compound, are used in the treatment of central nervous system diseases .
Future Directions
Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents . Therefore, the future directions of 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one could involve further exploration in these areas.
properties
IUPAC Name |
1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)8-7(10)6-3-2-4-11-9(6)13-8/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCWBSXZKSRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482871 |
Source
|
Record name | 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone | |
CAS RN |
52505-41-6 |
Source
|
Record name | 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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